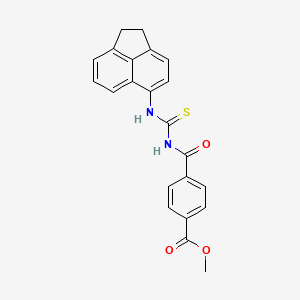

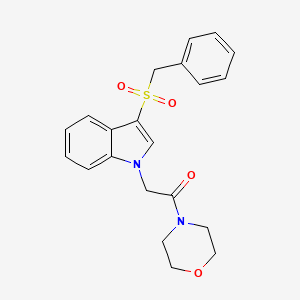

5-Chloro-8-quinolyl 4-bromobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

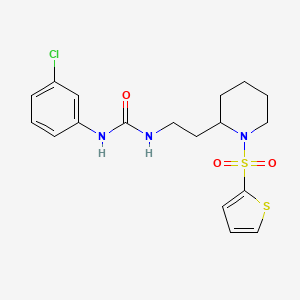

5-Chloro-8-quinolyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C16H10BrClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of 5-Chloro-8-quinolyl 4-bromobenzenesulfonate is defined by its linear formula: C16H10BrClN2O2 . This indicates that the molecule is composed of 16 carbon atoms, 10 hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Scientific Research Applications

Efficient Optical-to-THz Conversion Organic Crystals

This research highlights the synthesis and application of nonlinear optical ionic quinolinium crystals, utilizing chloro and bromo substituents, for efficient optical-to-THz conversion. The study demonstrates that these crystals, specifically 2-(4-hydroxystyryl)-1-methylquinolinium 4-chlorobenzenesulfonate, exhibit superior optical-to-THz conversion characteristics compared to conventional inorganic crystals, suggesting potential for advancements in THz technology (Lee et al., 2018).

Spectroscopic Study of Zinquin-Related Fluorophore Analogues

Another study focuses on the synthesis of Zinquin ester analogues, aiming at developing specific fluorophores for Zn(II). This research outlines the process of synthesizing various methoxy isomers and their capability to form fluorescent complexes with Zn(II), showing the compound's potential in biochemical applications for zinc detection (Kimber et al., 2003).

Synthesis and Asymmetric Diels-Alder Reactions

This paper describes the synthesis of (S)-2-p-tolylsulfinyl-1,4-benzoquinone and its application in Diels-Alder reactions, showcasing the chemical's utility in facilitating selective organic reactions and synthesizing complex organic compounds (Carreño et al., 1989).

Preconcentration of Trace Metals from Sea Water

Research into the preconcentration of ions from sea water using 8-quinolinol-bonded polymer supports highlights the application of such chemical structures in environmental science and analytical chemistry for trace metal analysis (Willie et al., 1983).

Drug Candidate for Neuropsychiatric and Neurological Disorders

A study introduces a tetracyclic quinoxaline derivative, showcasing its binding affinities to serotonin and dopamine receptors. This compound, serving as a multifunctional drug candidate, indicates the chemical's potential in developing treatments for neuropsychiatric and neurological disorders (Li et al., 2014).

Ring Halogenations of Polyalkylbenzenes

Research on the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts demonstrates the chemical's role in facilitating selective halogenation reactions, essential for organic synthesis and chemical manufacturing (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

Sigma-Aldrich, a provider of this compound, sells it as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name |

(5-chloroquinolin-8-yl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO3S/c16-10-3-5-11(6-4-10)22(19,20)21-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATSIBCPYIFLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-quinolyl 4-bromobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2843656.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)